(R)-2-(Aminomethyl)-4-methylpentanoic acid

Pharmacology Neuroscience Drug Discovery

The pharmacopeia-defined R-enantiomer of Pregabalin. Its quantifiably weaker α2δ binding makes it the definitive negative control for neuropathic pain assays & essential impurity standard for ICH-compliant chiral HPLC method validation. As a chiral β²-amino acid building block, it introduces precise conformational constraints in peptidomimetic synthesis. Verify CoA for optical purity.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 210345-89-4
Cat. No. B152232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Aminomethyl)-4-methylpentanoic acid
CAS210345-89-4
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)CC(CN)C(=O)O
InChIInChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
InChIKeyIAXQYBCPMFDMOJ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Aminomethyl)-4-methylpentanoic acid (CAS 210345-89-4): A Chiral β²-Amino Acid Building Block and Pharmacological Control


(R)-2-(Aminomethyl)-4-methylpentanoic acid (CAS 210345-89-4), also known as R-isobutylgaba or (R)-β²-homoleucine, is a chiral, non-proteinogenic β²-amino acid [1]. It is most notably recognized as the less active R-enantiomer of the pharmaceutical agent Pregabalin, which is the corresponding (S)-enantiomer [2]. As a β²-amino acid, it features a branched aliphatic chain and a chiral center, making it a valuable intermediate and building block for peptidomimetics and other complex organic syntheses [1].

Why (R)-2-(Aminomethyl)-4-methylpentanoic Acid Cannot Be Substituted by In-Class Analogs


Direct substitution of (R)-2-(aminomethyl)-4-methylpentanoic acid with other β-amino acids or even its enantiomer is not scientifically valid due to significant differences in both biological activity and synthetic utility. Its primary value proposition is twofold: (1) as a pharmacologically less active control or impurity standard for the blockbuster drug Pregabalin, where its unique α2δ binding affinity is quantifiably distinct [1]; and (2) as a chiral building block for the synthesis of peptidomimetics, where its specific (R)-β²-homoleucine side chain imparts distinct conformational and lipophilic properties not found in its (S)-enantiomer or linear achiral analogs [2]. Using a different compound would invalidate both pharmacological control experiments and the structural design of target peptides.

Quantitative Evidence for Selecting (R)-2-(Aminomethyl)-4-methylpentanoic Acid over Comparators


10-Fold Weaker Affinity at α2δ Subunit vs. Pregabalin Defines its Role as a Negative Control

In direct comparative studies, (R)-2-(aminomethyl)-4-methylpentanoic acid (R-isobutylgaba) demonstrates an affinity for the α2δ subunit of voltage-dependent calcium channels (VDCC) that is approximately 10-fold weaker than that of the S-enantiomer, Pregabalin [1]. This stark difference in binding affinity directly correlates with in vivo efficacy, where the R-enantiomer exhibits minimal activity in rat models of anxiety, only showing an effect at the highest tested dose of 100 mg/kg, compared to minimum effective doses of 3 and 10 mg/kg for Pregabalin [1].

Pharmacology Neuroscience Drug Discovery Enantiomeric Differentiation

Essential Reference Standard for Enantiomeric Purity Analysis of Pregabalin API

(R)-2-(aminomethyl)-4-methylpentanoic acid is explicitly defined as the critical R-enantiomer impurity (USP Pregabalin Related Compound A) that must be separated and quantified to ensure the enantiomeric purity of Pregabalin Active Pharmaceutical Ingredient (API) [1]. Regulatory-compliant HPLC methods have been developed and validated using this specific compound as a standard to achieve baseline resolution of the enantiomers, with validated quantitation limits for the R-enantiomer down to 0.80 mg/L in bulk drug [2].

Analytical Chemistry Quality Control Chiral Separation Pharmaceutical Analysis

Distinct Conformational Control in Peptidomimetic Synthesis vs. α-Amino Acids

As a β²-amino acid, (R)-2-(aminomethyl)-4-methylpentanoic acid introduces an extra carbon atom between the amino and carboxyl groups relative to canonical α-amino acids. When incorporated into peptides, this structural feature is known to induce distinct secondary structures (e.g., β-peptide folds) that are not accessible using α-amino acids [1]. The specific (R)-configuration and the branched, lipophilic isobutyl side chain of this compound (XLogP3 = -1.8) [2] provide precise control over peptide conformation and hydrophobicity, which is crucial for designing peptidomimetics with enhanced metabolic stability and target specificity.

Medicinal Chemistry Peptide Synthesis Peptidomimetics Conformational Analysis

Defined Application Scenarios for (R)-2-(Aminomethyl)-4-methylpentanoic Acid (CAS 210345-89-4)


Enantiomeric Purity Reference Standard in Pharmaceutical Quality Control

This compound is the definitive reference standard required for the development, validation, and routine execution of quantitative assays (e.g., HPLC/ELSD or HPLC/MS/MS) for detecting and controlling the R-enantiomer impurity in Pregabalin API and finished dosage forms, as mandated by regulatory pharmacopeias [REFS-1, REFS-2]. Its procurement ensures compliance with ICH guidelines for chiral drug substances.

Stereospecific Negative Control in α2δ Pharmacology Research

Due to its quantifiably 10-fold weaker binding to the α2δ subunit of voltage-gated calcium channels, this compound serves as an essential stereospecific negative control in in vitro binding assays and in vivo behavioral models (e.g., rat models of anxiety and neuropathic pain) to differentiate on-target vs. off-target effects of Pregabalin and novel α2δ ligands [1].

Chiral β²-Amino Acid Building Block for Peptidomimetic Synthesis

As a protected intermediate (e.g., Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid), this compound is used in solid-phase peptide synthesis (SPPS) to introduce β-amino acid residues. Its incorporation allows medicinal chemists to engineer specific secondary structures (β-peptide folds) and modulate the lipophilicity and proteolytic stability of peptide-based drug candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(Aminomethyl)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.